molecular formula C13H15FN2OS B2750488 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422274-38-2

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2750488
CAS No.: 422274-38-2
M. Wt: 266.33
InChI Key: HANOOMDNWHLZAU-UHFFFAOYSA-N
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Description

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 6-fluoro-3-pentyl-2-aminobenzamide with carbon disulfide and a suitable base to form the desired quinazolinone structure. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Drug Discovery: The compound is explored as a lead compound for developing new drugs targeting various diseases.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-pentyl-2-thioxo-1H-quinazolin-4-one
  • 6-fluoro-3-pentyl-2-oxo-1H-quinazolin-4-one
  • 3-pentyl-2-sulfanylidene-1H-quinazolin-4-one

Uniqueness

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the fluorine atom and the sulfanylidene group, which confer specific chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOOMDNWHLZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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